molecular formula C8H9NO2 B1419073 3,5-Dimethylpyridine-4-carboxylic acid CAS No. 544703-96-0

3,5-Dimethylpyridine-4-carboxylic acid

Cat. No.: B1419073
CAS No.: 544703-96-0
M. Wt: 151.16 g/mol
InChI Key: BFPAYNUFGZDADB-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-4-carboxylic acid: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of pyridine, featuring two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 4th position. . It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 3,5-Dimethylpyridine-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. It may be used to develop drugs with specific biological activities.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals. Its derivatives can serve as key components in formulations designed for agricultural applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyridine-4-carboxylic acid can be synthesized from 3,5-dimethylisonicotinonitrile . The nitrile group is hydrolyzed to form the carboxylic acid . The reaction typically involves the use of acidic or basic hydrolysis conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale hydrolysis of 3,5-dimethylisonicotinonitrile using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethylpyridine-4-carboxylic acid can undergo oxidation reactions, where the methyl groups may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3,5-dimethylpyridine-4-methanol under suitable conditions.

    Substitution: It can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.

Major Products:

Comparison with Similar Compounds

  • 3,5-Dimethylpyridine-4-carboxaldehyde
  • 3,5-Dimethylpyridine-4-dicarboxylic acid
  • 3,5-Dimethylpyridine-4-methanol
  • 3,5-Dimethylisonicotinonitrile

Uniqueness: 3,5-Dimethylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its carboxylic acid group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dimethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPAYNUFGZDADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659338
Record name 3,5-Dimethylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544703-96-0
Record name 3,5-Dimethylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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